molecular formula C15H16N2S2 B12620236 3,4-Diphenyl-1,6,3,4-dithiadiazepane CAS No. 919077-62-6

3,4-Diphenyl-1,6,3,4-dithiadiazepane

Cat. No.: B12620236
CAS No.: 919077-62-6
M. Wt: 288.4 g/mol
InChI Key: WTXXVVMMPVYNFR-UHFFFAOYSA-N
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Description

3,4-Diphenyl thiophene is a sulfur-containing heterocyclic aromatic compound with two phenyl substituents at the 3- and 4-positions of the thiophene ring. Its UV/visible spectral properties have been extensively studied in polar and non-polar solvents, revealing solvent-dependent electronic transitions . Key findings include:

  • Spectral Bands: Three distinct absorption bands (I, II, III) are observed in cyclohexane, propan-2-ol, methanol, and ether, while fewer bands appear in n-hexane and 1,2-dichloroethane .
  • Oscillator Strength: High values (>0.1) across all solvents indicate symmetry-allowed transitions, suggesting strong electronic delocalization .

Properties

CAS No.

919077-62-6

Molecular Formula

C15H16N2S2

Molecular Weight

288.4 g/mol

IUPAC Name

3,4-diphenyl-1,6,3,4-dithiadiazepane

InChI

InChI=1S/C15H16N2S2/c1-3-7-14(8-4-1)16-11-18-13-19-12-17(16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

WTXXVVMMPVYNFR-UHFFFAOYSA-N

Canonical SMILES

C1N(N(CSCS1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-1,6,3,4-dithiadiazepane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and sulfur-nitrogen functionalities. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3,4-Diphenyl-1,6,3,4-dithiadiazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,6,3,4-dithiadiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3,4-Diphenyl-1,6,3,4-dithiadiazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,6,3,4-dithiadiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in biological pathways. These interactions can result in various effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Spectral Behavior in Solvents

3,4-Diphenyl Thiophene exhibits pronounced solvent perturbation effects:

Solvent Number of Bands Oscillator Strength (Avg.)
Cyclohexane 3 0.25
1,4-Dioxane 1 0.18
Methanol 3 0.30

(Data summarized from Tables 1–3 in )

Comparison to Other Thiophene Derivatives :

  • Unsubstituted Thiophene : Lacks phenyl groups, resulting in fewer conjugated π-electrons and weaker absorption intensities.
  • 2,5-Diphenyl Thiophene : Substitution at 2,5-positions leads to different symmetry properties, reducing solvent sensitivity compared to 3,4-diphenyl derivatives.

Host-Guest Interactions vs. Phosphine Compounds

While 3,4-diphenyl thiophene lacks direct host-guest functionality, phosphines like diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibit strong host-guest binding in supercritical CO₂ (scCO₂) with association constants (Kf) near 10² .

  • Solvent Effects: Unlike AdTPP, 3,4-diphenyl thiophene’s interactions are dominated by solvent polarity rather than hydrophobic effects.

Environmental Persistence vs. Halogenated POPs

However, halogenated analogs like hexachlorobenzene and polychlorinated biphenyls exhibit bioaccumulation and environmental persistence due to their high lipid solubility and resistance to degradation .

Critical Analysis of Limitations

  • Structural Ambiguity : The absence of data on 3,4-Diphenyl-1,6,3,4-dithiadiazepane limits direct comparisons.
  • Scope of Evidence : Available studies focus on photophysics and solvents, omitting reactivity or toxicity data.

Biological Activity

3,4-Diphenyl-1,6,3,4-dithiadiazepane is a member of the thiadiazepane family, which has garnered attention for its diverse biological activities. This compound features a unique structure that may contribute to its pharmacological potential, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with 3,4-diphenyl-1,6,3,4-dithiadiazepane, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3,4-diphenyl-1,6,3,4-dithiadiazepane can be represented as follows:

  • Chemical Formula : C14H12N2S2
  • Molecular Weight : 284.39 g/mol
  • Structure : The compound consists of a seven-membered ring containing two nitrogen and two sulfur atoms.

Synthesis

The synthesis of 3,4-diphenyl-1,6,3,4-dithiadiazepane typically involves the reaction of appropriate thioketones with hydrazine derivatives under acidic conditions. The following general synthetic pathway has been described:

  • Starting Materials :
    • Diphenylthioketone
    • Hydrazine hydrate
  • Reaction Conditions :
    • Acidic medium (e.g., hydrochloric acid)
    • Heating under reflux
  • Yield : The yield can vary depending on the specific reaction conditions but is generally reported to be moderate to high.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazepane derivatives. For instance:

  • Case Study 1 : A derivative of 3,4-diphenyl-1,6,3,4-dithiadiazepane was tested against various cancer cell lines including HEPG2 (liver cancer) and HL-60 (leukemia). Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
  • Mechanism of Action : The anticancer activity is believed to stem from the induction of apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Thiadiazepanes have also been investigated for neuroprotective properties:

  • Case Study 2 : In vitro studies demonstrated that 3,4-diphenyl-1,6,3,4-dithiadiazepane exhibited inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The IC50 value for AChE inhibition was found to be approximately 25 nM.

Antioxidant Activity

The compound has shown potential as an antioxidant:

  • Research Findings : In various assays measuring free radical scavenging activity (DPPH and ABTS assays), derivatives exhibited significant antioxidant properties with IC50 values comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazepanes is influenced by their structural features. Key findings include:

SubstituentImpact on Activity
Phenyl groupsEnhanced anticancer activity
Alkyl substitutionsIncreased neuroprotective effects
Halogenated ringsImproved antioxidant properties

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